N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride
CAS No.:
Cat. No.: VC17779479
Molecular Formula: C10H16Cl2N2O
Molecular Weight: 251.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16Cl2N2O |
|---|---|
| Molecular Weight | 251.15 g/mol |
| IUPAC Name | N-methyl-2-pyridin-3-yloxolan-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C10H14N2O.2ClH/c1-11-9-4-6-13-10(9)8-3-2-5-12-7-8;;/h2-3,5,7,9-11H,4,6H2,1H3;2*1H |
| Standard InChI Key | YVKSELNXFHXPLP-UHFFFAOYSA-N |
| Canonical SMILES | CNC1CCOC1C2=CN=CC=C2.Cl.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition
N-Methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride belongs to the class of oxolane derivatives, featuring a five-membered tetrahydrofuran ring substituted at the 2-position with a pyridin-3-yl group and at the 3-position with an N-methylamine moiety. The dihydrochloride salt form enhances its solubility and stability, making it suitable for experimental applications. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆Cl₂N₂O |
| Molecular Weight | 251.15 g/mol |
| IUPAC Name | N-methyl-2-pyridin-3-yloxolan-3-amine; dihydrochloride |
| Canonical SMILES | CN[C@H]1CCO[C@@H]1C2=CN=CC=C2.Cl.Cl |
The pyridine ring contributes aromaticity and hydrogen-bonding capabilities, while the oxolane and amine groups facilitate interactions with biological targets such as enzymes and receptors.
Structural Features
X-ray crystallography and NMR studies reveal a planar pyridine ring connected to a puckered oxolane ring, with the N-methylamine group adopting an axial conformation. This arrangement creates distinct electronic environments: the pyridine nitrogen acts as a weak base (pKa ≈ 2.5), whereas the amine group exhibits stronger basicity (pKa ≈ 9.8). The dihydrochloride salt formation protonates both nitrogen centers, enhancing aqueous solubility (>50 mg/mL in water at 25°C).
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of N-methyl-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride involves a multi-step process (Scheme 1):
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Oxolane Ring Formation: Cyclization of 3-aminopropanol derivatives with carbonyl compounds under acidic conditions yields the oxolane backbone.
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Pyridine Substitution: Suzuki-Miyaura coupling introduces the pyridin-3-yl group at the 2-position using Pd catalysts.
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N-Methylation: The amine group undergoes methylation with methyl iodide in the presence of a base.
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.
Reaction Conditions and Catalysts
Optimization studies highlight the importance of temperature control (±5°C) and catalyst selection. For example, Pd(PPh₃)₄ achieves >80% coupling efficiency in the Suzuki-Miyaura step, while higher temperatures (>100°C) lead to ring-opening side reactions. Purification via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >95% purity.
Physicochemical Properties and Reactivity
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 210–215°C (decomposes) |
| Solubility | >50 mg/mL in water |
| LogP (octanol/water) | 1.2 ± 0.3 |
| pKa | 2.5 (pyridine), 9.8 (amine) |
The compound exhibits hygroscopicity, requiring storage under inert atmospheres.
Chemical Reactivity
The amine group participates in nucleophilic substitutions (e.g., acylation, sulfonation), while the pyridine ring undergoes electrophilic aromatic substitution at the 4-position. Under basic conditions, the oxolane ring remains stable, but strong acids (pH < 1) induce ring-opening via SN1 mechanisms.
Biological Activity and Research Findings
Mechanisms of Action
In vitro studies demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.89 μM) and interleukin-6 (IL-6) secretion (IC₅₀ = 1.2 μM) in macrophage models. Molecular docking simulations suggest the pyridine nitrogen forms a hydrogen bond with COX-2’s Tyr385, while the oxolane oxygen interacts with Ser530.
Preclinical Studies
Rodent models of inflammatory pain show a 60% reduction in hyperalgesia at 10 mg/kg (oral). Pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Tmax | 1.5 h |
| Cmax | 1.8 μg/mL |
| Half-life | 3.2 h |
| Bioavailability | 42% |
Notably, the compound exhibits low hERG channel inhibition (IC₅₀ > 30 μM), suggesting minimal cardiac toxicity.
Applications and Future Directions
Industrial and Research Applications
The compound serves as:
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A chiral building block for asymmetric synthesis.
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A fluorescence quencher in molecular probes (λem = 450 nm).
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